N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)12-8-5-10(9-13(12)17)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHTZWGDAPOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Cyclopropanesulfonyl Chloride
The most common method involves reacting 3-fluoro-4-bromoaniline with cyclopropanesulfonyl chloride under basic conditions. In a representative procedure , pyridine acts as both solvent and base, facilitating nucleophilic substitution at the amine group.
Reaction Conditions :
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Molar Ratio : 1:1.1 (aniline : sulfonyl chloride)
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Temperature : 10–20°C initially, then 20–65°C for completion
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Catalyst : None required
Critical parameters include controlled addition of sulfonyl chloride to prevent exothermic side reactions and strict anhydrous conditions to avoid hydrolysis. Post-reaction quenching with water (5 equivalents) ensures complete neutralization of excess reagent .
Boronic Ester Installation via Suzuki-Miyaura Coupling
The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via palladium-catalyzed cross-coupling. A patented protocol employs 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the boron source.
Standard Conditions :
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Catalyst : Pd(dppf)Cl₂ (0.5 mol%)
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Base : Aqueous Na₂CO₃ (2.5 equiv)
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Solvent : 1,2-Dimethoxyethane/H₂O (4:1)
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Yield : 78–84%
Key challenges include minimizing protodeboronation, addressed by maintaining pH > 9 and using degassed solvents. NMR monitoring confirms complete conversion, with residual palladium removed via activated charcoal filtration .
Sequential Functionalization Approach
A three-step sequence optimizes regioselectivity:
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Fluorination : Direct electrophilic fluorination of 4-bromophenyl sulfonamide using Selectfluor® (1.2 equiv) in acetonitrile at 60°C (82% yield) .
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Borylation : Miyaura borylation with bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (1 mol%), and KOAc (3 equiv) in dioxane (90°C, 12 h) .
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Purification : Sequential recrystallization from ethanol/water (4:1) achieves >99% purity .
This method avoids competing side reactions observed in one-pot systems, though it requires intermediate isolation.
One-Pot Sulfonylation-Borylation
Recent advances enable tandem reactions without isolating intermediates :
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Sulfonylation : 3-Fluoro-4-bromoaniline + cyclopropanesulfonyl chloride (pyridine, 20°C, 2 h).
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In Situ Borylation : Add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), B₂pin₂ (1.5 equiv), KOAc (3 equiv).
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Heating : 100°C, 18 h under N₂.
Outcome :
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Conversion : 95% (HPLC)
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Isolated Yield : 68%
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Advantage : Reduced processing time (24 h total vs. 48 h sequential)
Side products (5–7%) arise from homo-coupling, mitigated by excess boronic ester .
Solid-Phase Synthesis for High-Throughput Production
A resin-bound variant uses Wang resin functionalized with 4-bromo-3-fluoroaniline. Key steps :
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Sulfonylation : 0.5 M cyclopropanesulfonyl chloride in DMF, DIEA (3 equiv), 25°C, 12 h.
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Borylation : 0.1 M B₂pin₂, PdCl₂(PPh₃)₂ (0.1 equiv), K₃PO₄ (3 equiv) in THF/H₂O, 70°C, 8 h.
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Cleavage : TFA/DCM (1:9), 2 h.
Performance :
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Purity : 94–97% (LCMS)
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Scale : 50–100 g batches
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Throughput : 96 compounds/week
This method suits combinatorial libraries but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Sequential | 82 | 99.5 | 48 | Industrial |
| One-Pot | 68 | 98.2 | 24 | Pilot Plant |
| Solid-Phase | 75 | 96.8 | 36 | Research |
Key Findings :
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Sequential methods dominate industrial production due to reliability .
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One-pot approaches reduce costs but require rigorous Pd removal .
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Solid-phase synthesis enables rapid diversification but has lower yields .
Purification and Characterization
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (1:3 → 1:1 gradient) .
Crystallization : Ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction .
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the boronic ester site, leading to the formation of boronic acids or other oxidized derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound’s unique structure, including the fluoro and sulfonamide groups, makes it a candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, while sulfonamides are known for their antibacterial and diuretic properties.
Industry
In materials science, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties. Its boronic ester group can participate in polymerization reactions, leading to the formation of boron-containing polymers with unique characteristics.
Mechanism of Action
The mechanism by which N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity to biological targets, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Similar in structure but with an ethanesulfonamide group instead of a cyclopropanesulfonamide.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Another boronic ester derivative with a different substitution pattern.
Uniqueness
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is unique due to its combination of a fluoro-substituted aromatic ring, a boronic ester, and a cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse applications in research and industry.
Biological Activity
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C17H23BFNO3
- CAS Number : 2246801-72-7
The compound features a cyclopropanesulfonamide moiety, which is known for its role in various biological activities, including anti-inflammatory and antitumor properties. The presence of the fluorine atom and the dioxaborolane group may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a critical role in various physiological processes. Additionally, the dioxaborolane moiety may facilitate the compound's binding to target proteins or enzymes through boron-mediated interactions.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that compounds containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications for this compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound's lipophilicity suggests good gastrointestinal absorption.
- Distribution : Its ability to cross biological membranes may allow it to reach target tissues effectively.
- Metabolism : Further studies are needed to determine metabolic pathways and potential active metabolites.
- Excretion : Renal excretion is likely given the presence of polar functional groups.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
- Reaction Optimization : Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of the boronate ester. Intermediate purification via column chromatography is critical, as evidenced by a 42% yield in a related Suzuki-Miyaura coupling step .
- Monitoring : Track reaction progress using TLC or HPLC. For example, in a benzofuran derivative synthesis, intermediates were validated via ¹H NMR (e.g., δ 7.96 ppm for aromatic protons) .
- Handling : Store the compound at 2–8°C to preserve boronate ester stability .
Q. How can spectroscopic methods (NMR, HPLC) resolve structural ambiguities in derivatives of this compound?
Answer:
- ¹H NMR : Assign aromatic protons (e.g., δ 7.45–7.15 ppm for fluorophenyl groups) and sulfonamide NH signals (δ ~3.43 ppm for methyl groups) .
- HPLC-MS : Confirm molecular weight (341.21 g/mol) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients for optimal resolution .
Q. What computational tools predict the electronic properties of the boronate ester moiety?
Answer:
- DFT Calculations : Compute absolute electronegativity (χ) and hardness (η) using ionization potential (I) and electron affinity (A) values. For boron-containing species, η ≈ ½(I – A) can guide reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How to design experiments to address low yields in Suzuki-Miyaura couplings involving this compound?
Answer:
Q. How to resolve contradictions in crystallographic data for boron-containing derivatives?
Answer:
Q. What strategies mitigate hydrolysis of the tetramethyl-dioxaborolan group during biological assays?
Answer:
Q. How to analyze electronic effects of the cyclopropanesulfonamide group on reactivity?
Answer:
- Hammett Constants : Measure σₚ values for the sulfonamide substituent. Cyclopropane’s ring strain may enhance electrophilicity at the boron center.
- Cyclic Voltammetry : Quantify redox potentials to assess electron-withdrawing effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in ¹H NMR shifts for similar derivatives?
Answer:
Q. Why do computational predictions of boronate ester reactivity conflict with experimental results?
Answer:
- Implicit vs. Explicit Solvation : DFT models often neglect solvent interactions. Include explicit water molecules in simulations to improve accuracy .
- Steric Effects : Tetramethyl-dioxaborolan’s steric bulk may hinder cross-coupling, overriding electronic predictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
